The synthesis of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate can be achieved through various methods, including enzymatic and chemical approaches:
The molecular structure of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate features several key functional groups:
The compound's stereochemistry is crucial; the (5S) configuration indicates that it has specific spatial arrangements that affect its interaction with enzymes involved in cholesterol biosynthesis .
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate participates in several chemical reactions:
The mechanism of action for tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate primarily revolves around its role as a precursor in the synthesis of statins. Statins inhibit HMG-CoA reductase, an enzyme critical for cholesterol production in the liver. The specific configuration of this compound allows it to effectively interact with this enzyme, leading to reduced cholesterol synthesis and lower levels of low-density lipoprotein cholesterol in the bloodstream .
The chirality of this compound is particularly significant; only specific enantiomers exhibit desired biological effects while others may be inactive or harmful.
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate exhibits several notable physical and chemical properties:
Due to its role as an intermediate in drug synthesis, understanding these properties is vital for optimizing reaction conditions and ensuring product purity .
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate has significant applications in medicinal chemistry:
The compound’s molecular structure embodies a remarkable synergy of stability and reactivity. The tert-butyl ester group provides steric protection against nucleophilic attack and minimizes enolization side reactions, while simultaneously enhancing solubility in organic media [10]. The β-keto ester moiety exhibits pronounced carbonyl electrophilicity and acidic α-protons (pK~11), enabling facile enolate formation for carbon-carbon bond constructions such as alkylations, aldol reactions, and Michael additions [7] [10]. The chlorohydrin segment offers a versatile handle for nucleophilic displacement reactions or intramolecular cyclizations [10].
Table 1: Fundamental Physicochemical Properties of Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Registry Number | 154026-92-3 | 404958-08-3 |
Molecular Formula | $\ce{C10H17ClO4}$ | $\ce{C10H17ClO4}$ |
Molecular Weight | 236.69 g/mol | 236.70 g/mol |
Specific Rotation | Not documented | Not documented |
Storage Conditions | Sealed, dry, 2-8°C | Not documented |
Canonical SMILES | CC(C)(C)OC(=O)CC(=O)CC(CCl)O | CC(C)(C)OC(=O)CC(=O)CC(CCl)O |
Isomeric SMILES | CC(C)(C)OC(=O)CC(=O)CC@@HO | CC(C)(C)OC(=O)CC(=O)CC@@HO |
Density | 1.162±0.06 g/cm³ | Not documented |
Boiling Point | 331.1±32.0 °C (760 mmHg) | Not documented |
This β-keto ester’s reactivity profile facilitates its transformation into diverse molecular scaffolds. Under basic conditions, the α-protons undergo deprotonation to generate nucleophilic enolates capable of attacking electrophiles—a fundamental reaction exploited in constructing complex carbon skeletons [7] [10]. Concurrently, the chlorohydrin moiety undergoes nucleophilic substitution with amines, thiols, or azide anions, or participates in intramolecular reactions with proximal carbonyls or carboxylates [10]. The hydroxyl group can be selectively protected (e.g., as silyl ethers) or oxidized, offering additional avenues for structural diversification [7].
The stereochemical identity of this compound critically determines its pharmaceutical utility. The (5S)-enantiomer (CAS 154026-92-3) serves as a pivotal intermediate in synthesizing blockbuster statin medications, specifically Rosuvastatin (Crestor®), which function as potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase [2] [7] [9]. The (S)-configuration at carbon-5 mirrors the stereochemistry required for optimal binding to the enzyme’s active site, enabling the synthesized statin to effectively disrupt cholesterol biosynthesis and lower low-density lipoprotein levels in human blood [7] [9] [10]. This enantioselective biological interaction underscores the critical importance of chiral fidelity during the compound’s synthesis and subsequent transformations.
Commercial availability reflects its industrial significance: the (S)-enantiomer is marketed explicitly as an advanced intermediate for statin synthesis, with suppliers offering 50 mg quantities for research purposes at approximately $250 [2] [4]. Its designation as "Rosuvastatin keto impurity" further highlights its relevance in pharmaceutical quality control [9]. The (R)-enantiomer (CAS 404958-08-3), while synthetically accessible, lacks documented application in mainstream therapeutic pathways, emphasizing the pharmacologically driven demand for the (S)-configured material [5] [8] [9].
Beyond statins, the compound’s structural features make it a versatile precursor for synthesizing chiral γ-lactones, hydroxy acids, and other heterocyclic systems prevalent in bioactive molecules. Its ability to undergo diastereoselective transformations—leveraging the existing chiral center for asymmetric induction in subsequent reactions—enhances its value in generating enantiomerically enriched libraries for drug discovery [10].
The emergence of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate as a privileged synthon parallels the evolution of asymmetric synthesis technologies in the late 20th and early 21st centuries. As pharmaceutical regulators increasingly emphasized enantiopurity in drug approvals following the 1992 FDA policy on stereoisomeric drugs, efficient routes to enantiomerically pure intermediates became essential [7] [10]. Early syntheses of statin precursors relied heavily on resolution techniques or chiral pool starting materials, often suffering from low yields or limited scalability.
The documented CAS registry numbers—154026-92-3 for the (S)-enantiomer and 404958-08-3 for the (R)-enantiomer—formalize their identities within chemical databases circa the 1990s-2000s [5] [9]. Contemporary routes increasingly exploit catalytic and enzymatic methodologies to establish the crucial stereocenter with high fidelity. Notably, carbonyl reductases have been engineered to enantioselectively reduce prochiral ketone precursors to furnish the (S)-alcohol with exceptional enantiomeric excess (often >99%), capitalizing on nicotinamide cofactor recycling systems for cost efficiency [10]. Process optimizations involving temperature control (0–5°C) and micellar catalysis (using surfactants like sodium lauryl sulfate) further enhance reaction kinetics and stereoselectivity [10].
Table 2: Evolution of Synthetic Approaches to Enantiomerically Enriched Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate
Synthetic Strategy | Key Features | Advantages/Limitations |
---|---|---|
Classical Resolution | Diastereomeric salt formation using chiral amines; multiple crystallizations | Technically simple; low overall yields; costly recycling of resolving agents |
Chiral Pool Derivatization | Utilization of naturally occurring chiral molecules (e.g., sugars, amino acids) | Access to specific enantiomers; constrained by availability of suitable chiral templates |
Asymmetric Chemical Catalysis | Transition metal catalysts with chiral ligands (e.g., Ru, Rh complexes) | High enantioselectivity potential; catalyst cost and metal contamination concerns |
Biocatalytic Reduction | Carbonyl reductases/ketoreductases; often with cofactor regeneration | Exceptional enantioselectivity (>99% ee); green chemistry profile; requires enzyme optimization |
Dynamic Kinetic Resolution | Combined racemization and enzymatic resolution | Theoretical 100% yield potential; complex reaction engineering requirements |
These methodological advances transformed this compound from a challenging synthetic target into a commercially viable building block, evidenced by its current availability from multiple specialty chemical suppliers [2] [3] [6]. Its enduring role in statin synthesis underscores the intersection of chiral technology and industrial pharmaceutical production, where economical and ecologically sustainable access to enantiopure intermediates remains paramount [7] [10]. Future developments will likely focus on immobilizing biocatalysts for continuous flow processes and engineering enzymes for enhanced activity in non-aqueous media, further solidifying this compound’s significance in asymmetric synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: